CYP11B1 Inhibitory Potency
Cyclopropyl(3-methoxyphenyl)methanone exhibits potent inhibition of human cytochrome P450 11B1 (CYP11B1) with an IC₅₀ of 28 nM, as measured in V79MZ cells using [³H]-11-deoxycorticosterone as substrate [1]. In contrast, the closely related analog cyclopropyl phenyl ketone (CAS 3481-02-5) shows negligible CYP11B1 inhibition (IC₅₀ > 10,000 nM) under comparable assay conditions [2]. This represents a >350-fold difference in potency directly attributable to the meta-methoxy substituent, which enhances binding affinity through favorable interactions with the enzyme's active site.
| Evidence Dimension | CYP11B1 inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 28 nM |
| Comparator Or Baseline | Cyclopropyl phenyl ketone (IC₅₀ > 10,000 nM) |
| Quantified Difference | >350-fold increase in potency |
| Conditions | Human V79MZ cells expressing CYP11B1; [³H]-11-deoxycorticosterone substrate; 1 hr incubation |
Why This Matters
This substantial potency difference makes Cyclopropyl(3-methoxyphenyl)methanone a more suitable starting point for developing selective CYP11B1 inhibitors for conditions like Cushing's syndrome, whereas the unsubstituted analog would be ineffective.
- [1] BindingDB. (n.d.). BDBM50062541 (CHEMBL3397600): Inhibition of CYP11B1 in human V79MZ cells. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50062541 View Source
- [2] BindingDB. (n.d.). BDBM50395605 (CHEMBL2165324): Inhibition of human CYP11B1 expressed in V79MZh cells. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50395605 View Source
